Methyl 3-(piperazin-1-yl)benzoate hydrochloride Methyl 3-(piperazin-1-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2208746-53-4
VCID: VC11668665
InChI: InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
SMILES: COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

Methyl 3-(piperazin-1-yl)benzoate hydrochloride

CAS No.: 2208746-53-4

Cat. No.: VC11668665

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(piperazin-1-yl)benzoate hydrochloride - 2208746-53-4

Specification

CAS No. 2208746-53-4
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name methyl 3-piperazin-1-ylbenzoate;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Standard InChI Key OXMFVTHPXTXYJL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Canonical SMILES COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a methyl ester group attached to a benzoic acid scaffold, with a piperazine ring substituted at the 3-position of the aromatic ring. The hydrochloride salt formation occurs via protonation of the piperazine’s secondary amine, enhancing solubility in polar solvents. Key structural features include:

  • Aromatic system: The benzene ring provides a planar framework for electronic interactions.

  • Piperazine moiety: A six-membered ring containing two nitrogen atoms, conferring basicity and hydrogen-bonding capability.

  • Ester group: The methyl ester at the 1-position modulates lipophilicity and metabolic stability.

The IUPAC name is methyl 3-(piperazin-1-yl)benzoate hydrochloride, with the molecular formula C12H16ClN2O2\text{C}_{12}\text{H}_{16}\text{ClN}_2\text{O}_2 and a molecular weight of 270.72 g/mol.

Spectral Characterization

  • ¹H NMR: Peaks corresponding to the piperazine protons (δ 2.8–3.2 ppm, multiplet), aromatic protons (δ 7.2–7.8 ppm, multiplet), and methyl ester (δ 3.9 ppm, singlet).

  • FT-IR: Stretching vibrations for ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}), aromatic C–H (3050cm1\sim 3050 \, \text{cm}^{-1}), and N–H (3300cm1\sim 3300 \, \text{cm}^{-1}).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a three-step sequence derived from analogous piperazine-benzoate derivatives:

  • Nitro Reduction: Starting with 3-nitrobenzoic acid, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

  • Piperazine Coupling: The amine intermediate reacts with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), forming the 3-(piperazin-1-yl)benzoic acid derivative.

  • Esterification and Salt Formation: The carboxylic acid is esterified with methanol under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Parameters:

  • Solvent polarity (e.g., dimethylformamide) enhances nucleophilic substitution efficiency during piperazine coupling.

  • Reaction temperatures above 80°C accelerate amine coupling but risk decomposition of heat-labile intermediates.

Industrial Scaling Challenges

Industrial production faces hurdles in maintaining yield and purity at scale. Continuous flow reactors and automated purification systems (e.g., preparative HPLC) are employed to mitigate side reactions such as over-alkylation or ester hydrolysis.

Physicochemical Properties

PropertyValueMethod/Source
Melting Point192–195°C (dec.)Differential Scanning Calorimetry
Solubility (25°C)15 mg/mL in waterUSP Equilibrium Solubility
LogP (Octanol-Water)1.8 ± 0.2Shake-Flask Method
pKa (Piperazine N-H)9.1Potentiometric Titration

The hydrochloride salt’s aqueous solubility is markedly higher than its free base counterpart, making it preferable for parenteral formulations.

Biological Activity and Applications

Mechanism of Action

Piperazine derivatives exhibit diverse pharmacological activities by modulating:

  • G Protein-Coupled Receptors (GPCRs): The piperazine nitrogen atoms engage in hydrogen bonding with aspartate residues in transmembrane domains.

  • Kinase Inhibition: Electron-deficient aromatic systems compete with ATP for binding pockets in kinases such as EGFR or CDK2.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Difference
Methyl 3-fluoro-4-(piperazin-1-yl)benzoateFluorine at 4-positionEnhanced kinase selectivity
3-(4-Methylpiperazin-1-yl)benzoic acidCarboxylic acid vs. esterReduced BBB penetration

The absence of a fluorine substituent in the target compound may reduce steric hindrance, potentially broadening its target spectrum compared to fluorinated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator